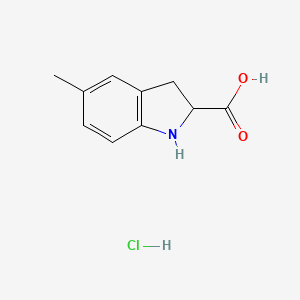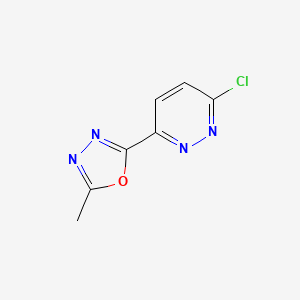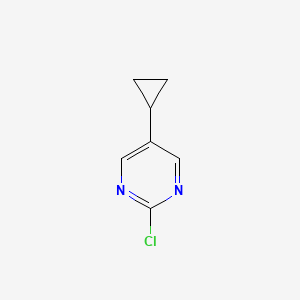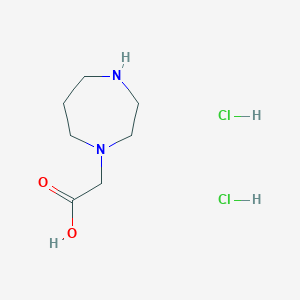
2-Chloro-5-(3-cyanobenzoyl)pyridine
Overview
Description
2-Chloro-5-(3-cyanobenzoyl)pyridine is a chemical compound with the linear formula C13H7ClN2O . It is a product of Rieke Metals, Inc.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H7ClN2O . The molecule contains a total of 25 bonds, including 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 nitrile (aromatic), and 1 Pyridine .Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
A study by Shao et al. (2011) explored the synthesis of imidazo[1,2-a]pyridine derivatives through the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis. Among these derivatives, a compound was identified as an efficient fluorescent probe for detecting mercury ions, both in acetonitrile and in buffered aqueous solutions (Shao, Pang, Yan, Shi, & Cheng, 2011).
Formation of N-Heterocyclic Complexes
Research by Simons et al. (2003) focused on forming N-heterocyclic complexes of rhodium and palladium. They used ligands derived from the reaction of n-butylimidazole with various pyridine derivatives. This study is crucial for understanding the chemistry of N-heterocyclic carbenes and their applications in organometallic chemistry (Simons, Custer, Tessier, & Youngs, 2003).
Copper(I) Imidazol-2-ylidene Complexes
Tulloch et al. (2001) investigated copper(I) complexes with pyridine N-functionalized carbene ligands. Their study provided insights into the structural diversity and characterization of these copper complexes, which are relevant in various fields of inorganic and coordination chemistry (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001).
Photoluminescent Eu(III) and Tb(III) Complexes
Pietraszkiewicz et al. (2012) synthesized tetrazole-2-pyridine-1-oxide complexes with Eu(III) and Tb(III) cations. These complexes showed significant photoluminescence in solution, indicating potential applications in materials science, particularly in the development of new photoluminescent materials (Pietraszkiewicz, Mal, & Pietraszkiewicz, 2012).
Properties
IUPAC Name |
3-(6-chloropyridine-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O/c14-12-5-4-11(8-16-12)13(17)10-3-1-2-9(6-10)7-15/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRYNSQYCJMMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)




![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)


![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1422307.png)
![[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1422308.png)



